5-Oxo-1-(1-oxoallyl)-L-proline 5-Oxo-1-(1-oxoallyl)-L-proline
Brand Name: Vulcanchem
CAS No.: 80687-78-1
VCID: VC16959208
InChI: InChI=1S/C8H9NO4/c1-2-6(10)9-5(8(12)13)3-4-7(9)11/h2,5H,1,3-4H2,(H,12,13)/t5-/m0/s1
SMILES:
Molecular Formula: C8H9NO4
Molecular Weight: 183.16 g/mol

5-Oxo-1-(1-oxoallyl)-L-proline

CAS No.: 80687-78-1

Cat. No.: VC16959208

Molecular Formula: C8H9NO4

Molecular Weight: 183.16 g/mol

* For research use only. Not for human or veterinary use.

5-Oxo-1-(1-oxoallyl)-L-proline - 80687-78-1

Specification

CAS No. 80687-78-1
Molecular Formula C8H9NO4
Molecular Weight 183.16 g/mol
IUPAC Name (2S)-5-oxo-1-prop-2-enoylpyrrolidine-2-carboxylic acid
Standard InChI InChI=1S/C8H9NO4/c1-2-6(10)9-5(8(12)13)3-4-7(9)11/h2,5H,1,3-4H2,(H,12,13)/t5-/m0/s1
Standard InChI Key FOBLXEJBFVVAKZ-YFKPBYRVSA-N
Isomeric SMILES C=CC(=O)N1[C@@H](CCC1=O)C(=O)O
Canonical SMILES C=CC(=O)N1C(CCC1=O)C(=O)O

Introduction

PropertyValue
Molecular FormulaC₈H₉NO₄
Molecular Weight183.161 g/mol
CAS Number80687-78-1
Exact Mass183.053 Da
Polar Surface Area74.68 Ų
IUPAC Name(2S)-5-oxo-1-prop-2-enoylpyrrolidine-2-carboxylic acid

The compound’s structure integrates a pyrrolidone ring (from pyroglutamic acid) and a reactive α,β-unsaturated acryloyl moiety, enabling participation in Michael addition reactions and polymerization processes . Its stereochemistry at the C2 position (S-configuration) is critical for interactions with biological systems, particularly enzymes involved in amino acid metabolism .

Synthesis and Manufacturing

The synthesis of 5-oxo-1-(1-oxoallyl)-L-proline is achieved via solid-phase peptide synthesis (SPPS), leveraging tert-butoxycarbonyl (Boc) protection strategies to minimize side reactions and improve yield . A patented method for synthesizing related peptides, such as (5-oxo-D-proline)-leuprorelin acetate, provides insights into scalable production :

  • Resin Preparation: A chloromethylated polystyrene resin (substitution: 0.4–0.7 mmol/g) is washed with dichloromethane (CH₂Cl₂) and functionalized with Boc-protected proline.

  • Sequential Peptide Coupling: Dipeptide to nonapeptide assembly proceeds via iterative deprotection (using trifluoroacetic acid) and coupling steps. Activators like N,N'-dicyclohexylcarbodiimide (DCC) or hydroxybenzotriazole (HOBt) facilitate amino acid linkages.

  • Acryloylation: The free amine of pyroglutamic acid reacts with acryloyl chloride in the presence of a base (e.g., N,N-diisopropylethylamine) to introduce the 1-oxoallyl group.

  • Cleavage and Purification: The peptide-resin is treated with ethylamine to release the crude product, followed by high-performance liquid chromatography (HPLC) purification and lyophilization .

This Boc-based approach achieves a crude product yield exceeding 60%, outperforming traditional Fmoc methods in cost and efficiency . Critical parameters include temperature control (0–25°C) and the use of dithiothreitol (DTT) to prevent oxidation of sensitive residues .

Biochemical Role and Enzymatic Interactions

5-Oxo-1-(1-oxoallyl)-L-proline intersects with metabolic pathways involving 5-oxo-L-prolinase, an ATP-dependent enzyme that hydrolyzes 5-oxoproline to glutamate . While the native substrate (5-oxo-L-proline) exhibits a Kₘ of 0.05 mM for the enzyme, the acryloyl-modified derivative may act as a competitive inhibitor or alternative substrate due to structural mimicry . Key enzymatic characteristics include:

  • Cofactor Requirements: 5-Oxo-L-prolinase requires K⁺ (or NH₄⁺) and Mg²⁺ for activity, with ATP (Kₘ = 0.17 mM) as the primary nucleotide triphosphate .

  • Inhibition Profile: Sulfhydryl-directed agents (e.g., p-hydroxymercuribenzoate) and alkylating reagents (e.g., N-ethylmaleimide) inhibit the enzyme, suggesting a role for cysteine residues in catalysis .

Table 2: Kinetic Parameters of 5-Oxo-L-Prolinase

SubstrateKₘ (mM)pH OptimaInhibitors
5-Oxo-L-proline0.057.0, 9.7p-Hydroxymercuribenzoate
ATP0.177.0N-Ethylmaleimide

The acryloyl group in 5-oxo-1-(1-oxoallyl)-L-proline may confer unique reactivity, enabling covalent modification of enzyme active sites via Michael addition. This property is exploitable in designing enzyme-activated prodrugs or activity-based probes.

Physical and Chemical Properties

Despite its biochemical significance, limited thermodynamic data exist for 5-oxo-1-(1-oxoallyl)-L-proline. Analogous compounds, such as DL-5-oxoproline, exhibit an enthalpy of sublimation (ΔsubH) of 133 ± 1 kJ/mol at 405 K . The acryloyl group likely reduces crystallinity compared to unmodified 5-oxoproline, increasing solubility in polar aprotic solvents (e.g., dimethylformamide). Key stability considerations include:

  • pH Sensitivity: The compound is stable in neutral to mildly acidic conditions but may undergo ring-opening hydrolysis at pH > 10.

  • Thermal Degradation: Decomposition above 150°C is anticipated, consistent with pyroglutamate derivatives .

Applications and Pharmaceutical Derivatives

5-Oxo-1-(1-oxoallyl)-L-proline serves as a versatile intermediate in peptide therapeutics. A notable application is its incorporation into leuprorelin acetate, a gonadotropin-releasing hormone (GnRH) agonist used in treating prostate cancer and endometriosis . The acryloyl moiety enhances peptide stability by resisting proteolytic cleavage, thereby prolonging half-life in vivo.

Table 3: Therapeutic Applications of Modified Proline Derivatives

CompoundApplicationMechanism of Action
Leuprorelin acetateProstate cancerGnRH receptor agonism
5-Oxo-1-(1-oxoallyl)-L-prolinePeptide drug intermediateEnhanced metabolic stability

Future directions include exploring its use in stapled peptides and polymer-based drug delivery systems, leveraging the acryloyl group for cross-linking or functionalization.

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